molecular formula C32H22N2O3 B14337160 1,4-Dianilino-2-phenoxyanthracene-9,10-dione CAS No. 105281-89-8

1,4-Dianilino-2-phenoxyanthracene-9,10-dione

Cat. No.: B14337160
CAS No.: 105281-89-8
M. Wt: 482.5 g/mol
InChI Key: MJOZRKFGVDIPJV-UHFFFAOYSA-N
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Description

1,4-Dianilino-2-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene, phenoxy, and anilino groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with aniline and phenol under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by nucleophilic substitution to introduce the anilino and phenoxy groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dianilino-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

1,4-Dianilino-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dianilino-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dianilino-2-phenoxyanthracene-9,10-dione is unique due to its combination of anilino and phenoxy groups, which confer specific photophysical and chemical properties. This makes it particularly useful in applications requiring high fluorescence and stability .

Properties

CAS No.

105281-89-8

Molecular Formula

C32H22N2O3

Molecular Weight

482.5 g/mol

IUPAC Name

1,4-dianilino-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C32H22N2O3/c35-31-24-18-10-11-19-25(24)32(36)29-28(31)26(33-21-12-4-1-5-13-21)20-27(37-23-16-8-3-9-17-23)30(29)34-22-14-6-2-7-15-22/h1-20,33-34H

InChI Key

MJOZRKFGVDIPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

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